8-(4-ethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(4-ethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of purine derivatives. These compounds are known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties. The unique structure of this compound, featuring an imidazo[2,1-f]purine core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the 4-ethylphenyl, 1,7-dimethyl, and 3-propyl groups through various substitution reactions. Key steps may include:
Formation of the imidazo[2,1-f]purine core: This can be achieved through cyclization reactions involving purine precursors.
Substitution reactions: Introduction of the 4-ethylphenyl group can be done via Friedel-Crafts alkylation, while the 1,7-dimethyl and 3-propyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
8-(4-ethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce fully or partially hydrogenated compounds.
Scientific Research Applications
8-(4-ethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving purine metabolism.
Medicine: Investigated for its antitumor and antiviral properties, showing promise in preclinical studies.
Mechanism of Action
The mechanism of action of 8-(4-ethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. By binding to these enzymes, the compound can inhibit their activity, leading to disruptions in cellular processes like DNA synthesis and repair. This inhibition can result in antiproliferative effects on cancer cells or antiviral effects by preventing viral replication.
Comparison with Similar Compounds
Similar Compounds
- 8-phenyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 8-(4-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 8-(4-isopropylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Uniqueness
The uniqueness of 8-(4-ethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione lies in its specific substituents, which confer distinct biological activities and chemical properties. The presence of the 4-ethylphenyl group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic pockets in target enzymes, potentially leading to improved efficacy and selectivity compared to similar compounds.
Properties
IUPAC Name |
6-(4-ethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-5-11-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-13(3)25(19)15-9-7-14(6-2)8-10-15/h7-10,12H,5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEVCUUSDPOFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)CC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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